molecular formula C16H25ClN4O2 B3271275 tert-Butyl 4-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate CAS No. 544696-25-5

tert-Butyl 4-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate

Cat. No. B3271275
Key on ui cas rn: 544696-25-5
M. Wt: 340.8 g/mol
InChI Key: XKQDUBOOYSWGPA-UHFFFAOYSA-N
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Patent
US07294627B2

Procedure details

From 1-t-butoxycarbonyl-4-[(methylamino)methyl]piperidine and 3,6-dichloropyridazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH:15][CH3:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:17][C:18]1[N:19]=[N:20][C:21](Cl)=[CH:22][CH:23]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][N:15]([C:21]2[N:20]=[N:19][C:18]([Cl:17])=[CH:23][CH:22]=2)[CH3:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CN(C)C=1N=NC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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